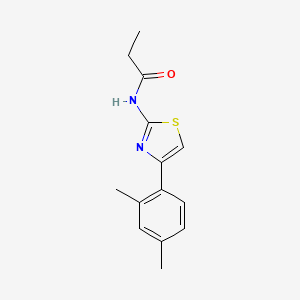

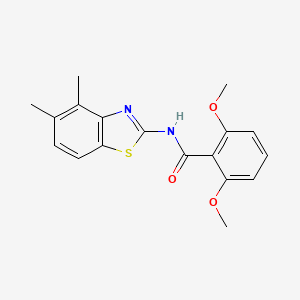

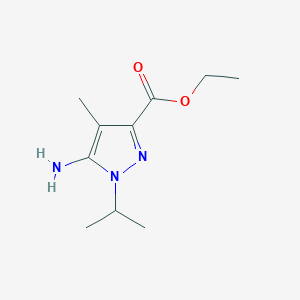

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring, and they are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiazole-containing compounds with various reagents to introduce additional functional groups. For instance, one study reports the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides by reacting (R)-(+)-2-(4-hydroxyphenoxy)propanoyl chlorides with 2-aminothiazole derivatives . Another study describes the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives using benzoyl chloride and hydrazine . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, mass spectrometry, and in some cases, X-ray diffraction analysis . The crystal structure of one such derivative was determined, revealing its conformational features and providing insights into the potential reactivity and interactions of the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, depending on their functional groups. The papers do not provide specific details on the chemical reactions of "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide," but they do discuss the reactivity of similar compounds. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their anticancer activity . These reactions highlight the versatility of thiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized by their spectroscopic data and elemental analysis . The solubility, melting points, and other physicochemical parameters are essential for understanding the drug-like behavior of these compounds. For instance, a study on Schiff's bases containing thiadiazole and benzamide groups evaluated their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior .

Scientific Research Applications

Anti-inflammatory and Immunosuppressive Properties

Thionamides, a class of compounds related to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide, have demonstrated significant anti-inflammatory and immunosuppressive properties. Studies have shown that certain thionamides can inhibit the synthesis of proinflammatory cytokines and reduce DNA binding of nuclear factor-κB (NF-κB), a critical transcription factor in inflammatory and immune responses. This action is mediated through mechanisms involving the inhibition of key signaling molecules such as Rac1 and the inhibitor of κB kinase α, pointing towards the therapeutic potential of these compounds in managing inflammatory diseases and conditions associated with hyperthyroidism (Humar et al., 2008).

Herbicidal Activity

In the agricultural sector, derivatives of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide have shown promise as herbicides. Research involving the synthesis and application of these compounds has revealed moderate to excellent herbicidal activity against common agricultural pests such as crabgrass and barnyard grass. This suggests that the chemical framework of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide can be adapted to create effective plant protection agents, highlighting the versatility and potential of these compounds in agricultural applications (杨子辉 et al., 2017).

Anticancer Activity

The structural motif of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide has been explored in the design of compounds with potential anticancer activity. A study on novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups has revealed promising in vitro anticancer activity against a variety of human cancer cell lines. These findings indicate that modifications to the core structure of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide can lead to potent anticancer agents, offering a new avenue for the development of targeted cancer therapies (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Compounds derived from N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide have shown significant antimicrobial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The ability of these compounds to inhibit the growth of various pathogenic microorganisms underscores their importance in pharmaceutical research and their potential application in developing new treatments for infectious diseases (Chandrakantha et al., 2014).

properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGKTCBIZCIONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)